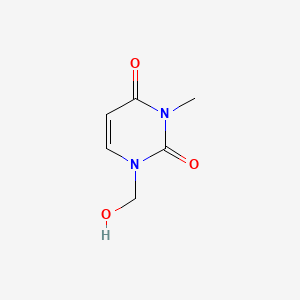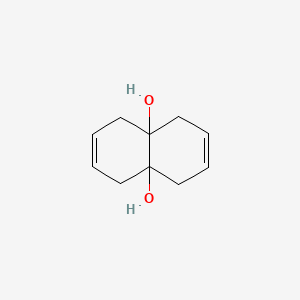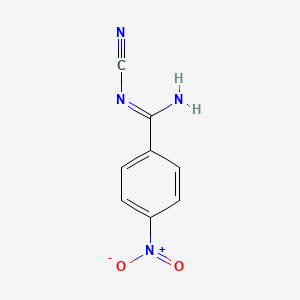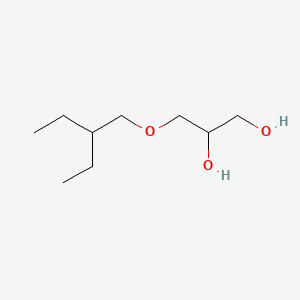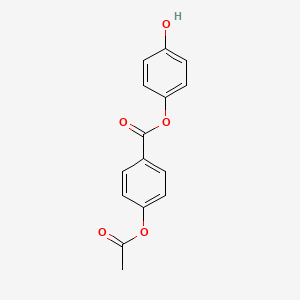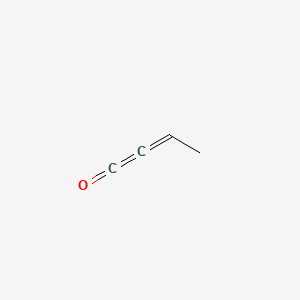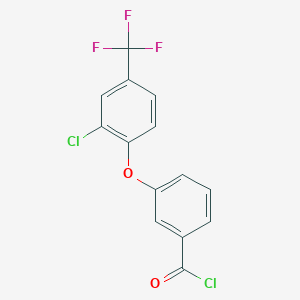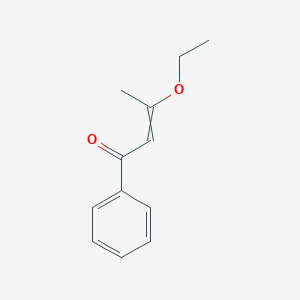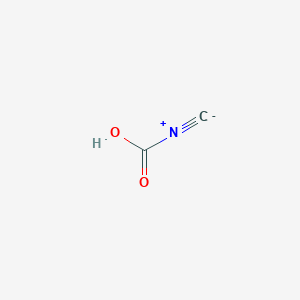![molecular formula C15H15NO6 B14445119 Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester CAS No. 73857-25-7](/img/structure/B14445119.png)
Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester is a complex organic compound with a unique structure that combines the properties of malonic acid and indole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester typically involves the esterification of malonic acid derivatives with indole-3-carboxylic acid. The reaction is carried out under acidic conditions using methanol as the solvent and a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester exerts its effects involves interactions with various molecular targets. The indole moiety can interact with biological receptors, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biochemical pathways and lead to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate.
Indole-3-carboxylic acid: The parent compound of the indole moiety in the target compound.
Uniqueness
Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester is unique due to the combination of the malonic acid and indole structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
73857-25-7 |
|---|---|
Molekularformel |
C15H15NO6 |
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
dimethyl 2-(1-methoxycarbonylindol-3-yl)propanedioate |
InChI |
InChI=1S/C15H15NO6/c1-20-13(17)12(14(18)21-2)10-8-16(15(19)22-3)11-7-5-4-6-9(10)11/h4-8,12H,1-3H3 |
InChI-Schlüssel |
NFWLITATSBQMRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CN(C2=CC=CC=C21)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
